molecular formula C25H23N5O2 B2418703 1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896292-41-4

1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2418703
CAS RN: 896292-41-4
M. Wt: 425.492
InChI Key: GWOVSSGWBBNULG-UHFFFAOYSA-N
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Description

1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H23N5O2 and its molecular weight is 425.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis and Biological Evaluation : A study focused on synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, examining their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research identified potent ligands with potential for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

  • Potential Antidepressant and Anxiolytic Properties : Another study synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, finding some compounds to exhibit anxiolytic-like and antidepressant-like activities in mice, comparable to known drugs like Diazepam and Imipramine (Zagórska et al., 2009).

Molecular Modeling and Selectivity Studies

  • Adenosine Receptor Antagonists : Research on new derivatives of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed some compounds as potent and selective antagonists of the A3 adenosine receptor. This is significant for understanding receptor-ligand interactions and drug design (Baraldi et al., 2005).

  • Docking Studies for Receptor Affinity : A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized, and docking studies showed that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system is crucial for receptor affinity and selectivity (Zagórska et al., 2015).

properties

IUPAC Name

4-methyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c1-16(2)14-29-23(31)21-22(27(4)25(29)32)26-24-28(21)15-20(18-8-6-5-7-9-18)30(24)19-12-10-17(3)11-13-19/h5-13,15H,1,14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOVSSGWBBNULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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